2-Fluoro-6-formylphenylboronic acid CAS number
2-Fluoro-6-formylphenylboronic acid CAS number
An In-depth Technical Guide to 2-Fluoro-6-formylphenylboronic Acid (CAS: 1938062-31-7): Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
The advent of metal-catalyzed cross-coupling reactions has revolutionized the landscape of organic synthesis, with the Suzuki-Miyaura coupling holding a preeminent position for its versatility and functional group tolerance.[1] Central to this transformation are organoboron compounds, particularly arylboronic acids, which serve as stable, low-toxicity, and readily available coupling partners.[1]
This guide focuses on a uniquely functionalized reagent, 2-Fluoro-6-formylphenylboronic acid . This molecule is distinguished by a strategic trifecta of functional groups on a single phenyl ring:
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The boronic acid moiety, the reactive center for palladium-catalyzed cross-coupling.
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An ortho-fluoro substituent, which critically modulates the electronic properties of the ring and can enhance the metabolic stability and binding affinity of derivative compounds.[2][3][4]
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An ortho-formyl (aldehyde) group, a versatile synthetic handle that allows for a multitude of subsequent chemical transformations, such as reductive amination, oxidation, or olefination.[2][4]
This combination makes 2-Fluoro-6-formylphenylboronic acid an invaluable building block for researchers, scientists, and drug development professionals aiming to construct complex, highly functionalized biaryl systems and novel molecular scaffolds. This whitepaper provides a senior application scientist's perspective on its properties, synthesis, handling, and core applications, with a particular emphasis on field-proven insights for its use in Suzuki-Miyaura cross-coupling reactions.
Part I: Physicochemical Properties, Structure, and Safe Handling
A comprehensive understanding of a reagent's properties is the foundation of its effective and safe utilization in any experimental setting.
Key Physicochemical Data
The essential properties of 2-Fluoro-6-formylphenylboronic acid are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1938062-31-7 | [2][5] |
| Molecular Formula | C₇H₆BFO₃ | [6] |
| Molecular Weight | 167.93 g/mol | [7][6] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone); moderate water solubility | [7] |
| Melting Point | Varies by purity; typically a defined range | [7] |
Structural Considerations and Isomerization
The ortho arrangement of the formyl and boronic acid groups in 2-formylphenylboronic acids allows for a unique structural phenomenon: a solution-state equilibrium with a cyclic hemiacetal isomer, 3-hydroxybenzoxaborole.[4] This isomerization is significant because benzoxaboroles are a class of compounds with established biological activity, including antifungal and antibacterial properties.[4][8] The equilibrium between the open-chain and cyclic forms can be influenced by the solvent and pH. Researchers should be aware that in certain biological assays or reaction conditions, the active species may be the cyclic isomer rather than the open-chain boronic acid.[4]
Storage and Handling Protocols
Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxine anhydrides or protodeboronation under certain conditions.[7] Adherence to strict storage and handling protocols is therefore a self-validating system for ensuring experimental reproducibility.
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Storage : The compound should be stored in a tightly sealed container in a cool, dry environment (2-8°C is often recommended) under an inert atmosphere (e.g., Argon or Nitrogen).[2][7] This prevents degradation from atmospheric moisture.
-
Handling : Always handle the solid in a glove box or under a stream of inert gas. Use dry solvents and glassware for reactions to prevent hydrolysis and protodeboronation.[9]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases, which can degrade the compound.[7]
Safety and Hazard Information
According to Safety Data Sheets (SDS), 2-Fluoro-6-formylphenylboronic acid and its isomers are classified with the following hazards.
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GHS Pictogram : GHS07 (Exclamation mark)[10]
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Signal Word : Warning[11]
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Hazard Statements :
-
Precautionary Measures : Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[11] Work should be conducted in a well-ventilated fume hood. Avoid breathing dust by handling it as a solution where possible or using appropriate respiratory protection.
Part II: Synthesis and Quality Control
While 2-Fluoro-6-formylphenylboronic acid is commercially available, understanding its synthesis provides insight into potential impurities and informs quality control measures. A common and logical pathway for analogous compounds involves a lithium-halogen exchange followed by borylation.[12]
Representative Synthetic Workflow
The following multi-step synthesis is adapted from established methods for similar fluoro-formylphenylboronic acids.[12] The causality behind each step is critical for success.
Step 1: Aldehyde Protection. The formyl group is acidic and incompatible with the strongly basic organolithium reagent used in the next step. It is therefore protected as an acetal.
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Protocol : Dissolve the starting material, 1-bromo-2-fluoro-3-methoxybenzene (a plausible precursor), in methanol. Add a catalytic amount of sulfuric acid followed by trimethyl orthoformate. Reflux the mixture for 1-2 hours. After cooling, neutralize the acid with a base like sodium methoxide before workup and purification to yield the protected bromo-acetal.
Step 2: Lithium-Halogen Exchange and Borylation. This is the key C-B bond-forming step. It must be performed at very low temperatures to prevent side reactions.
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Protocol : Dissolve the protected bromo-acetal in a dry ethereal solvent (e.g., a THF/ether mixture) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium, keeping the internal temperature below -70 °C to form the aryllithium species. After stirring for 1 hour, add an electrophilic boron source, such as triethyl borate or triisopropyl borate, again maintaining the low temperature.
Step 3: Hydrolysis and Deprotection. An acidic workup simultaneously hydrolyzes the borate ester to the boronic acid and removes the acetal protecting group to regenerate the aldehyde.
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Protocol : Allow the reaction to warm slowly. Quench the reaction by adding 3 M aqueous hydrochloric acid until the pH is ~3. The temperature should be controlled to prevent excessive warming. Extract the product with an organic solvent (e.g., ether), wash, dry, and concentrate. The final product often precipitates and can be collected by filtration.[12]
Synthesis Workflow Diagram
Caption: A logical workflow for the synthesis of 2-Fluoro-6-formylphenylboronic acid.
Quality Control (QC)
Verifying the purity and identity of the material is paramount.
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NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure and identify organic impurities. ¹⁹F NMR is used to verify the fluorine substituent. ¹¹B NMR is a specific and highly useful technique for boronic acids, with a characteristic chemical shift (e.g., δ 30.9 ppm for a similar compound) confirming the presence of the boronic acid moiety.[12]
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Purity Analysis : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard methods to quantify the purity of the material, ensuring it meets the requirements for sensitive catalytic reactions.
Part III: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for 2-Fluoro-6-formylphenylboronic acid is the construction of biaryl compounds via the Suzuki-Miyaura reaction. Its unique substitution pattern presents both opportunities and challenges.
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimization.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Expert Considerations for This Substrate
-
Steric Hindrance : With substituents at both ortho positions (C2 and C6), this boronic acid is sterically demanding. This can slow down both the transmetalation and reductive elimination steps.[9]
-
Catalyst/Ligand Choice : The use of standard catalysts like Pd(PPh₃)₄ may be sluggish. Highly active catalyst systems are required. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which promote the challenging oxidative addition and reductive elimination steps.[9]
-
Base Selection : The choice of base is critical. A base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. Common choices include inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The optimal base often depends on the specific coupling partners and solvent system.[13]
Detailed, Field-Proven Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-Fluoro-6-formylphenylboronic acid with a generic aryl bromide.
Materials & Reagents:
-
2-Fluoro-6-formylphenylboronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous Toluene and Degassed Water (e.g., 10:1 v/v)
Experimental Workflow:
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-Fluoro-6-formylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting : Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for at least 15 minutes. This is crucial to prevent oxidation of the Pd(0) active catalyst and to minimize protodeboronation side reactions.[9]
-
Solvent Addition : Under a positive pressure of inert gas, add the anhydrous toluene and degassed water via syringe.
-
Reaction Execution : Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[9]
-
Workup :
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]
-
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[9]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[9]
Part IV: Advanced Applications in Drug Discovery
The true value of 2-Fluoro-6-formylphenylboronic acid is realized in its application as a strategic building block in medicinal chemistry and drug discovery.
-
Bioisosteric Replacement and Metabolic Stability : The strategic placement of fluorine is a common tactic in drug design. Fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life. Its high electronegativity can also favorably alter the pKa of nearby functional groups, potentially improving binding affinity to biological targets.[3][4]
-
Gateway to Benzoxaboroles : As previously mentioned, the 2-formylphenylboronic acid scaffold is a direct precursor to benzoxaboroles.[4] This class of compounds includes the FDA-approved drugs Tavaborole (antifungal) and Crisaborole (anti-inflammatory).[8] The synthesis involves a simple reduction of the formyl group, which then cyclizes onto the boronic acid. This reagent provides a direct entry point into novel, fluorinated benzoxaborole libraries for screening against various diseases.
-
Scaffold Decoration : The formyl group serves as a point of diversification. Following the Suzuki-Miyaura coupling to form a core biaryl structure, the aldehyde can be further functionalized to explore the surrounding chemical space, a key strategy in structure-activity relationship (SAR) studies.
Conclusion
2-Fluoro-6-formylphenylboronic acid is far more than a simple chemical reagent; it is a sophisticated and powerful tool for molecular architects. Its convergence of a coupling center (boronic acid), a metabolic modulator (fluorine), and a versatile synthetic handle (formyl group) in a sterically defined arrangement makes it exceptionally valuable. For researchers in pharmaceutical and materials science, mastering the use of this building block—from its safe handling and synthesis to the nuances of its application in catalysis—opens the door to the efficient construction of novel, high-value molecules that can drive innovation and discovery.
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